3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
Description
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS. It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Properties
Molecular Formula |
C12H13BrOS |
|---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrOS/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
GZUBGJCSIMJBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Chlorophenyl)sulfanyl]cyclohexanone: Similar structure with a chlorine atom instead of a bromine atom.
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: Similar structure with a methyl group on the cyclopentane ring.
Uniqueness
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chlorine analog. The bromine atom’s larger size and different electronic properties can lead to distinct chemical and biological behaviors .
Biological Activity
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a bromophenyl sulfanyl group. Its molecular formula is CHBrS, indicating the presence of carbon, hydrogen, bromine, and sulfur atoms. The unique structure of this compound suggests potential biological activities that merit investigation.
Biological Activities
Research indicates that compounds similar to 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of the bromine atom may enhance antioxidant activity, as seen in related compounds.
- Anti-inflammatory Effects : Structural similarities with other thioether compounds indicate possible anti-inflammatory properties.
Comparative Analysis with Similar Compounds
A comparative analysis of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(Phenylthio)cyclohexanone | Similar thioether linkage without bromine | Antimicrobial activity |
| 4-Bromophenyl sulfide | Brominated phenyl but lacks cyclohexanone | Potential anti-inflammatory effects |
| 2-(Bromophenyl)thiazolidinone | Contains a thiazolidine ring instead of cyclohexane | Antidiabetic properties |
This table illustrates that while there are structural similarities among these compounds, the specific combination of the cyclohexanone structure and the brominated phenyl sulfanyl group in 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one may confer unique biological activities.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluating the antimicrobial properties of various thioether compounds found that those containing brominated phenyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting a similar potential for 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one .
-
Antioxidant Activity :
- In a DPPH assay, compounds with similar structural features showed varying degrees of antioxidant activity. The introduction of electron-donating groups was correlated with increased scavenging effects . This suggests that modifications to the molecular structure of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one could enhance its antioxidant properties.
- Toxicity Assessments :
The biological activity of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one likely involves interactions with specific biological targets. Interaction studies are essential for elucidating its mechanism of action. Preliminary findings suggest potential binding to enzymes involved in oxidative stress pathways, which could explain its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
